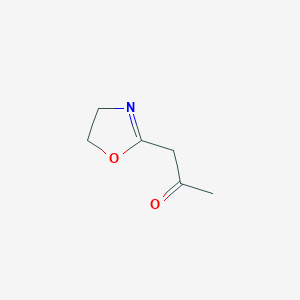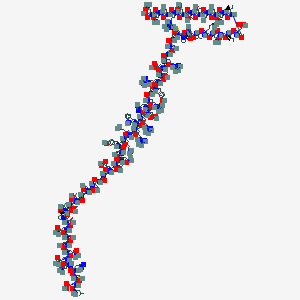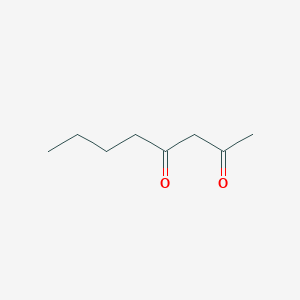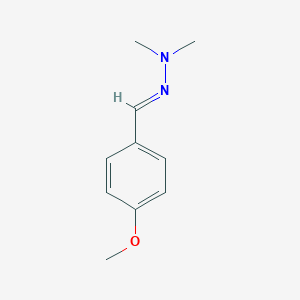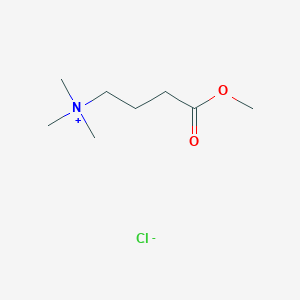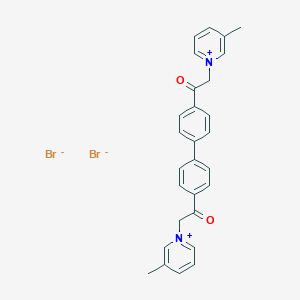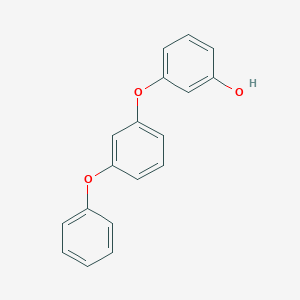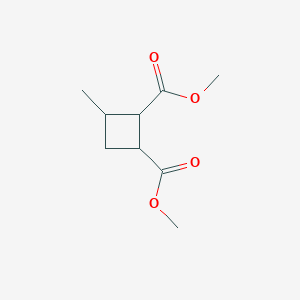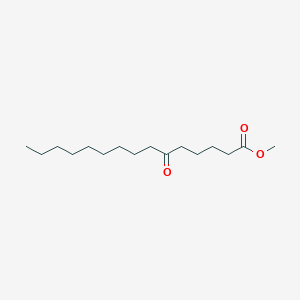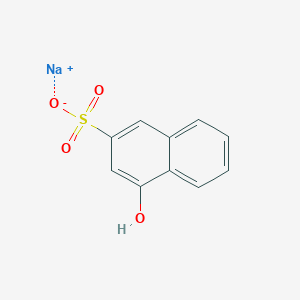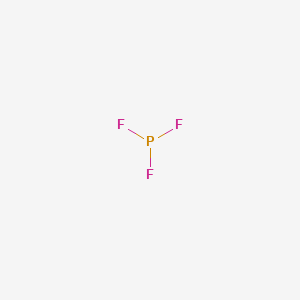![molecular formula C7H17O2PS B081304 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane CAS No. 13088-84-1](/img/structure/B81304.png)
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a chemical compound that belongs to the family of organophosphorus compounds. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This accumulation results in the overstimulation of cholinergic receptors, leading to various physiological effects.
Biochemische Und Physiologische Effekte
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane has been shown to have various biochemical and physiological effects. It has been found to cause muscle paralysis, respiratory failure, and convulsions due to the overstimulation of cholinergic receptors. Additionally, it has been shown to have neurotoxic effects, leading to the degeneration of nerve cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in lab experiments is its potency as an acetylcholinesterase inhibitor. This compound allows researchers to study the effects of acetylcholine on the nervous system in a controlled environment. However, one of the limitations of using this compound is its neurotoxic effects, which can make it difficult to study the long-term effects of acetylcholine on the nervous system.
Zukünftige Richtungen
There are several future directions for the use of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in scientific research. One potential direction is the development of new drugs that target acetylcholinesterase for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound can be used to study the effects of acetylcholine on other physiological processes such as cardiovascular function and immune response.
Conclusion:
In conclusion, 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a potent inhibitor of acetylcholinesterase that is widely used in scientific research applications. Its unique properties and mechanism of action make it a valuable tool for studying the effects of acetylcholine on the nervous system and other physiological processes. However, its neurotoxic effects also highlight the need for caution when using this compound in lab experiments.
Synthesemethoden
The synthesis of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the reaction between 1-chlorobutane and ethylthioethanol in the presence of sodium hydride. This reaction results in the formation of 1-(ethylthio)butane, which is further reacted with dimethylphosphite in the presence of a catalyst to produce 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane.
Wissenschaftliche Forschungsanwendungen
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is widely used in scientific research applications as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This compound is used to study the effects of acetylcholine on the nervous system and its role in various physiological processes.
Eigenschaften
CAS-Nummer |
13088-84-1 |
|---|---|
Produktname |
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane |
Molekularformel |
C7H17O2PS |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-[ethoxy(methyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C7H17O2PS/c1-4-6-7-11-10(3,8)9-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
XDNMUGCPWLLDFB-UHFFFAOYSA-N |
SMILES |
CCCCSP(=O)(C)OCC |
Kanonische SMILES |
CCCCSP(=O)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




